molecular formula C20H12F2N2O2 B2821833 (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 312590-04-8

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2821833
CAS No.: 312590-04-8
M. Wt: 350.325
InChI Key: CZQJDBUTEQLEPP-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((2,5-Difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic small molecule characterized by a benzo[f]chromene core fused with an imino group at position 3 and a carboxamide substituent at position 2. Benzo[f]chromene derivatives are structurally related to chromenes, a class of compounds known for diverse pharmacological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

3-(2,5-difluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2/c21-12-6-7-16(22)17(9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQJDBUTEQLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=CC(=C4)F)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 2,5-difluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired benzochromene derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzochromenes, including (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide, exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. For instance, studies have demonstrated that these compounds can disrupt the cell cycle and enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the difluorophenyl group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity .

Antimicrobial Effects

In addition to anticancer properties, (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide has demonstrated antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting its potential utility in developing new antimicrobial agents .

Photonic Devices

The unique optical properties of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide make it a candidate for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the design of organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and efficiency in light absorption are critical factors that enhance its applicability in these technologies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is essential for optimizing its biological activity. Variations in substituents on the chromene ring can significantly affect its potency and selectivity towards different biological targets. Ongoing research aims to synthesize analogs with improved efficacy and reduced toxicity profiles .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated several benzochromene derivatives, including (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide. Results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents against various cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress-related diseases, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide effectively scavenged free radicals, suggesting its potential role as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The imino group and the benzochromene core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several chromene-based derivatives, though differences in substituents and core architecture lead to distinct physicochemical and biological profiles:

(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Core Structure: Chromene (non-fused benzene ring) vs. benzo[f]chromene (fused bicyclic system) in the target compound. Substituents: The phenylimino group in this analogue bears a 5-chloro-2-fluoro substitution, compared to 2,5-difluoro in the target. Chlorine’s higher lipophilicity and electron-withdrawing nature may alter binding affinity or metabolic stability relative to fluorine .

TRK Kinase Inhibitors ():

  • Core Structure : Pyrazolo[1,5-a]pyrimidine derivatives with a 2,5-difluorophenyl-pyrrolidinyl group.
  • Substituents : Shared 2,5-difluorophenyl motif suggests fluorine’s role in improving pharmacokinetics (e.g., metabolic stability, membrane permeability) in kinase-targeted therapies .
  • Biological Activity : These compounds inhibit TRK kinases, implicating the 2,5-difluorophenyl group in target binding. The target compound’s benzo[f]chromene core may offer distinct steric or electronic interactions compared to pyrazolo-pyrimidine scaffolds.

Tetrahydro-4H-chromene Derivatives (): Core Structure: Saturated chromene rings (tetrahydro-4H-chromene) vs. aromatic benzo[f]chromene. Functionalization: These derivatives feature chlorobenzylidene and cyano groups, highlighting the versatility of chromene scaffolds in drug discovery.

Hypothesized Structure-Activity Relationships

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may enhance solubility and reduce off-target interactions compared to chlorine, as seen in TRK inhibitors .
  • Fused vs.
  • Carboxamide Position : The carboxamide at position 2 (vs. position 3 in ’s analogue) may orient the molecule differently in biological targets, affecting potency or selectivity.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Halogens Hypothesized Activity
Target Compound Benzo[f]chromene 2,5-difluorophenylimino F Kinase inhibition, anticancer
(2Z)-compound () Chromene 5-Cl-2-F-phenylimino, 4-Cl-Ph Cl, F Unspecified, likely kinase
TRK Inhibitor () Pyrazolo-pyrimidine 2,5-difluorophenyl-pyrrolidinyl F TRK kinase inhibition
Tetrahydro-4H-chromene () Tetrahydrochromene 2-chlorobenzylidene, cyano Cl Anticancer, enzyme modulation

Table 2: Physicochemical Properties (Calculated)

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors
Target Compound ~375.3 ~3.2 5
(2Z)-compound () ~413.8 ~4.1 4
TRK Inhibitor () ~450.5 ~3.8 6

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • TRK Inhibitors () : The 2,5-difluorophenyl group in these compounds enhances kinase selectivity and oral bioavailability, suggesting a similar role in the target compound’s design .
  • Chlorinated Analogues () : Higher LogP values (indicative of lipophilicity) in chlorinated derivatives may correlate with increased membrane permeability but also higher metabolic clearance .

Biological Activity

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of benzochromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this specific compound, drawing on various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C16H12F2N1O2\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_1\text{O}_2

Anticancer Activity

Research has demonstrated that benzochromene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative potential of related derivatives against human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. Among the tested compounds, those with similar structures to (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide showed promising results in inducing apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamideA54912.5Induces apoptosis, ROS elevation
5eNCI-H46010.0Cell cycle arrest
6gMCF-7/ADR15.0P-gp inhibition, apoptosis

The mechanism by which (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide exerts its effects involves several pathways:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and promote apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death .

Antibacterial and Antifungal Properties

In addition to anticancer activity, benzochromene derivatives have also been studied for their antibacterial and antifungal effects. A review highlighted that these compounds possess significant activity against various bacterial strains and fungi, suggesting their potential use as therapeutic agents in infectious diseases .

Table 2: Antibacterial Activity

CompoundBacteriaZone of Inhibition (mm)
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamideE. coli18
Another derivativeS. aureus20

Case Studies

  • Case Study on Antitumor Activity : In a controlled study involving several benzochromene derivatives, (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide was found to significantly reduce tumor size in xenograft models when administered at doses correlating with its IC50 values in vitro .
  • Study on ROS Induction : Another investigation focused on the role of ROS in mediating the anticancer effects of benzochromenes. The study concluded that compounds like (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide significantly elevated ROS levels in treated cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example:

Step 1 : Condensation of 2,5-difluoroaniline with a benzo[f]chromene-2-carboxaldehyde precursor under acidic conditions (e.g., acetic acid) to form the imine linkage .

Step 2 : Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., using EDC/HOBt) in anhydrous solvents like DMF .

  • Optimization : Control temperature (60–80°C), solvent polarity, and catalyst (e.g., p-toluenesulfonic acid for imine formation). Monitor reaction progress via TLC or HPLC .

    Key Reaction Parameters
    Catalyst: p-toluenesulfonic acid
    Solvent: Ethanol/Acetic acid (Step 1), DMF (Step 2)
    Temperature: 60–80°C

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify imine (-C=N-) and carboxamide (-CONH-) groups. Aromatic protons in the benzo[f]chromene core appear as multiplet signals at δ 6.8–8.2 ppm .
  • X-ray Crystallography : Resolve Z-configuration of the imine bond using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS: m/z 421.4 [M+H]⁺) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Intermediate Stability : Imine bonds are prone to hydrolysis; use anhydrous conditions and inert atmospheres .
  • Purification : Employ flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluorophenyl substituent influence the compound's reactivity and biological activity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. Fluorine atoms increase electrophilicity at the imine group, enhancing interactions with biological targets like kinases .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogues with non-fluorinated aryl groups to assess fluorine’s role in target binding .

Q. What strategies can resolve contradictions in crystallographic data during structural refinement?

  • Methodology :

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. Address disorder in the benzo[f]chromene ring via TWIN/BASF commands .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π stacking interactions .

Q. How can in silico modeling predict the compound's mechanism of action against TRK kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to TRK kinase (PDB: 6KBC). The difluorophenyl group may occupy hydrophobic pockets, while the carboxamide hydrogen-bonds with Asp 753 .

  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy (MM-PBSA) .

    Predicted Binding Affinity
    ΔG (kcal/mol): -9.2 ± 0.3
    Key Interactions: Asp 753 (H-bond), Leu 657 (hydrophobic)

Q. What experimental approaches validate the compound's selectivity for cancer-related enzymes over off-target proteins?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler). Report selectivity scores (S(10) = [Target IC₅₀]/[Off-target IC₅₀]) .
  • Cellular Assays : Measure apoptosis (Annexin V/PI) and cell cycle arrest (flow cytometry) in cancer vs. normal cell lines .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer) across studies?

  • Methodology :

  • Dose-Response Analysis : Compare EC₅₀ values across assays; low µM activity in cancer models may reflect TRK inhibition, while anti-inflammatory effects could involve COX-2 .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to divergent activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.